molecular formula C3H6F6O4 B1205078 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- CAS No. 677-71-4

2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-

Cat. No. B1205078
CAS RN: 677-71-4
M. Wt: 220.07 g/mol
InChI Key: SNZAEUWCEHDROX-UHFFFAOYSA-N
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Description

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.

Scientific Research Applications

1. Downstream Processing in Microbial Production

2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- (referred to as hexafluoro-2-propanol in some studies) plays a role in the downstream processing of biologically produced diols like 1,3-propanediol. The recovery and purification of these diols from fermentation broth, which includes 1,3-propanediol, are crucial, with hexafluoro-2-propanol potentially contributing to these processes (Xiu & Zeng, 2008).

2. In Nucleoside and Nucleotide Chemistry

Hexafluoro-2-propanol has been used as a reagent and solvent for the removal of the 4,4′-DimethoxytrityI protecting group from the 5′-hydroxyl of acid-sensitive nucleosides and nucleotides, offering a milder alternative to more strongly acidic conditions (Leonard & Neelima, 1995).

3. Catalysis in Chemical Synthesis

Hexafluoro-2-propanol is also effective as a solvent and catalyst in chemical reactions like the Pictet–Spengler reaction, enhancing the production of tetrahydro-β-carbolines from tryptamine derivatives and aldehydes or activated ketones (Wang, Shen & Qu, 2014).

4. Role in Polyurethane Structure

In the field of polymer chemistry, hexafluoro-2-propanol has been found to enhance the mixing of hard and soft segments in segmented poly(ether urethanes), influencing their thermal transitions and hydrogen bonding dynamics (Yoon, Sung & Ratner, 1990).

5. Catalytic Activity in Mixture Form

When mixed with aqueous H2O2, hexafluoro-2-propanol demonstrates catalytic activity, binding strongly to the H2O2, which is necessary for certain catalytic reactions. This mixture forms a microheterogeneous structure, influencing the catalytic process (Hollóczki et al., 2017).

6. Applications in Metabolic Engineering

In metabolic engineering, strains of Escherichia coli have been engineered for the de novo biosynthesis of 1,2-propanediol via lactic acid isomers as intermediates, with hexafluoro-2-propanol potentially playing a role in the process (Niu et al., 2018).

7. Synthesis of Fluorine-Containing Polyethers

Hexafluoro-2-propanol is used in the synthesis of fluorine-containing polyethers, contributing to their solubility, hydrophobicity, and low dielectric properties (Fitch et al., 2003).

properties

CAS RN

677-71-4

Molecular Formula

C3H6F6O4

Molecular Weight

220.07 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropane-2,2-diol

InChI

InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H

InChI Key

SNZAEUWCEHDROX-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)(O)O

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O.O.O

Other CAS RN

34202-69-2

physical_description

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

Related CAS

684-16-2 (Parent)

synonyms

hexafluoroacetone
hexafluoroacetone dihydrate
hexafluoroacetone hydrate
hexafluoroacetone monohydrate
hexafluoroacetone sesquihydrate
hexafluoroacetone trihydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this single stage case, the hexafluoroacetone (6FK) produced may be assayed by continuous adsorption in water. Hexafluoroacetone trihydrate (6FK.3H2,0) which was produced may then be determined by direct GLC analysis using an internal standard. Alternatively, 6FK.3H2, may be determined by potentiometric titration against a standard NaOH. Titer to pH of 4 is due to hydrogenfluoride, if present; titer from pH of 4 to pH of 9 is due to 6FK.3H2 0. Optionally, the 6FK may be recovered by passage through a dry ice condensing system to give 6FK liquid (BP-28° C.).
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Synthesis routes and methods II

Procedure details

100 g (0.38 mol) of 1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether (purity: 98%) was charged in a 500-ml five-necked flask. While performing nitrogen bubbling, brine at −20° C. was passed through a Dimroth condenser. While stirring at a reaction temperature of −20° C., 23.4 g (0.38 mol) of dimethyl sulfide was added dropwise using a dropping funnel over 30 minutes. The gas obtained by the reaction was collected by a water trap cooled with ice water to 0° C., and the obtained aqueous layer was analyzed by 19F-NMR. As a result, it was confirmed that 73.8 g (yield: 89%) of hexafluoroacetone trihydrate was obtained.
Name
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
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100 g
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23.4 g
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Synthesis routes and methods III

Procedure details

To a solution of hexafluoroacetone trihydrate (0.42 mL, 3.0 mmol) in Et2O (3 mL) was added DBU (0.5 mL, 3.3 mmol). A white precipitate formed that was filtered, washed with Et2O (3×2 mL), and dried to provide hexafluoroacetone hydrate salt as a white solid (892.4 mg) in 89% yield. Recrystallization from Et2O/acetonitrile (slow evaporation) provided a crystalline solid suitable for X-ray structure analysis. 1H NMR (500 MHz, CD3CN) δ 10.20 (bs, 2H), 3.44 (m, 2H), 3.39 (t, 6 Hz, 2H), 3.22 (t, 6 Hz, 2H), 2.76 (m, 2H), 1.90 (m, 2H), 1.70 (m, 2H), 1.64 (m, 4H); 13C NMR (125 MHz, CD3CN) δ 166.6, 125.0 (q, J=294.4 Hz, 1C), 96.0 (m, 2C), 54.4, 49.1, 38.7, 32.1, 29.7, 27.4, 24.9, 20.3; 19F NMR (282 MHz, CD3CN) δ −83.2.
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0.42 mL
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0.5 mL
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3 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-
Reactant of Route 2
2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-
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2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-
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2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-
Reactant of Route 5
2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-
Reactant of Route 6
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2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-

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